molecular formula C19H23N3O2 B12761195 Acetamide, N-(3-((4-(diethylamino)-2-methylphenyl)imino)-6-oxo-1,4-cyclohexadien-1-yl)- CAS No. 96141-86-5

Acetamide, N-(3-((4-(diethylamino)-2-methylphenyl)imino)-6-oxo-1,4-cyclohexadien-1-yl)-

Cat. No.: B12761195
CAS No.: 96141-86-5
M. Wt: 325.4 g/mol
InChI Key: CHGIHVWOAFUQLD-UHFFFAOYSA-N
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Description

ACETAMIDE,N-(3-((4-(DIETHYLAMINO)-2-METHYLPHENYL)IMINO)-6-OXO-1,4-CYCLOHEXADIEN-1-YL)-: is a complex organic compound with a unique structure that includes a diethylamino group, a methylphenyl group, and a cyclohexadienone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include acetone, anhydrous potassium carbonate, and various sodium azides .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Green chemistry principles, such as the use of green solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

ACETAMIDE,N-(3-((4-(DIETHYLAMINO)-2-METHYLPHENYL)IMINO)-6-OXO-1,4-CYCLOHEXADIEN-1-YL)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

ACETAMIDE,N-(3-((4-(DIETHYLAMINO)-2-METHYLPHENYL)IMINO)-6-OXO-1,4-CYCLOHEXADIEN-1-YL)- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ACETAMIDE,N-(3-((4-(DIETHYLAMINO)-2-METHYLPHENYL)IMINO)-6-OXO-1,4-CYCLOHEXADIEN-1-YL)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Biological Activity

Acetamide, N-(3-((4-(diethylamino)-2-methylphenyl)imino)-6-oxo-1,4-cyclohexadien-1-yl)-, commonly referred to by its CAS number 102387-48-4, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC20H24ClN3O2
Molecular Weight373.88 g/mol
Density1.11 ± 0.1 g/cm³
Boiling Point537.2 ± 50.0 °C
Melting PointNot Available

Research indicates that acetamides can exhibit various biological activities, primarily through their interactions with cellular pathways. The specific compound under review has been investigated for its potential role as a Heme Oxygenase-1 (HO-1) inhibitor . HO-1 is implicated in various pathological conditions, including cancer and inflammation.

  • Anticancer Properties :
    • In vitro studies have demonstrated that certain acetamide derivatives show significant cytotoxic effects against various cancer cell lines, particularly glioblastoma (U87MG), prostate (DU145), and lung (A549) cancer cells. For instance, a study highlighted the anticancer activity of a structurally similar compound, which inhibited cell proliferation and induced apoptosis in U87MG cells .
  • Hepatotoxicity :
    • While acetamides can be beneficial in therapeutic contexts, they may also pose risks of hepatotoxicity upon high-dose exposure. Long-term studies have indicated that repeated exposure to high levels of acetamide can lead to liver damage and even cancer in animal models .
  • Embryotoxicity :
    • High doses have shown embryotoxic effects in sensitive species like rabbits, suggesting caution in reproductive toxicity assessments .

Case Studies

Several studies have focused on the biological effects of acetamides:

  • Study on HO-1 Inhibition : A recent investigation into novel acetamide-based compounds revealed that specific derivatives displayed potent inhibition of HO-1 activity with IC50 values indicating effective concentrations for therapeutic use against certain cancers .
  • Toxicological Assessment : Research assessing the toxicological profile of acetamides indicated that while they are generally non-mutagenic, they can exhibit significant liver toxicity at elevated doses. Monitoring exposure levels is critical for safety assessments .

Properties

CAS No.

96141-86-5

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

N-[3-[4-(diethylamino)-2-methylphenyl]imino-6-oxocyclohexa-1,4-dien-1-yl]acetamide

InChI

InChI=1S/C19H23N3O2/c1-5-22(6-2)16-8-9-17(13(3)11-16)21-15-7-10-19(24)18(12-15)20-14(4)23/h7-12H,5-6H2,1-4H3,(H,20,23)

InChI Key

CHGIHVWOAFUQLD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=C2C=CC(=O)C(=C2)NC(=O)C)C

Origin of Product

United States

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